3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate
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Overview
Description
3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate is a chemical compound with the molecular formula C11H6Cl2O4 and a molecular weight of 273.074 g/mol . This compound is known for its unique structure, which includes a dichlorinated furan ring fused to a benzoate moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate typically involves the reaction of 3,4-dichlorofuran-2(5H)-one with benzoic acid or its derivatives under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate can be compared with other similar compounds, such as:
3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl: This compound has a similar dichlorinated structure but with different functional groups and applications.
3,4-Dichlorofuran-2(5H)-one: This is a precursor in the synthesis of this compound and shares some structural similarities.
Properties
CAS No. |
63031-47-0 |
---|---|
Molecular Formula |
C11H6Cl2O4 |
Molecular Weight |
273.07 g/mol |
IUPAC Name |
(3,4-dichloro-5-oxo-2H-furan-2-yl) benzoate |
InChI |
InChI=1S/C11H6Cl2O4/c12-7-8(13)11(17-10(7)15)16-9(14)6-4-2-1-3-5-6/h1-5,11H |
InChI Key |
YOVVGTXLYNLCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(=C(C(=O)O2)Cl)Cl |
Origin of Product |
United States |
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